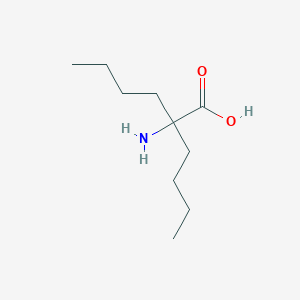

2-Amino-2-butylhexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42318. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-butylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAITYLFVJGDODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226874 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-66-2 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7597-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of 2-Amino-2-butylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and promising stereoselective methodologies for the synthesis of the non-proteinogenic α,α-disubstituted amino acid, 2-Amino-2-butylhexanoic acid. The synthesis of chiral α,α-disubstituted amino acids is of significant interest in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides, leading to enhanced biological activity and metabolic stability. This document details key synthetic strategies, including the use of chiral auxiliaries, asymmetric Strecker synthesis, and phase-transfer catalysis, complete with detailed experimental protocols and comparative data.

Introduction

This compound is a chiral α,α-disubstituted amino acid characterized by the presence of a quaternary stereocenter. The stereoselective synthesis of such compounds presents a significant challenge in organic chemistry. This guide explores several robust methods to achieve high stereocontrol in the synthesis of this target molecule. The primary strategies discussed are:

-

Alkylation of Chiral Glycine Enolates using a Pseudoephedrine Auxiliary: A highly practical and diastereoselective method.

-

Asymmetric Strecker Synthesis: A classic method for amino acid synthesis adapted for stereocontrol.

-

Chiral Phase-Transfer Catalysis: A catalytic approach offering operational simplicity.

Each of these methodologies offers distinct advantages and is presented with a detailed experimental protocol adapted for the synthesis of this compound.

Synthetic Strategies and Experimental Protocols

This method, pioneered by Myers, utilizes a chiral pseudoephedrine auxiliary to direct the stereoselective alkylation of a glycine enolate. The synthesis involves the sequential introduction of the butyl and hexyl groups. The order of alkylation can be reversed, potentially impacting the overall yield and diastereoselectivity.

Experimental Protocol:

Step 1: Synthesis of (+)-Pseudoephedrine Glycinamide A detailed procedure for the synthesis of the chiral auxiliary adduct can be found in the literature.

Step 2: First Alkylation (Butylation)

-

A solution of (+)-pseudoephedrine glycinamide (1.0 equiv) in THF is cooled to -78 °C.

-

A solution of lithium hexamethyldisilazide (LiHMDS) in THF (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

-

1-Iodobutane (1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Second Alkylation (Hexylation)

-

The butylated pseudoephedrine glycinamide derivative (1.0 equiv) is dissolved in THF and cooled to 0 °C.

-

A solution of LiHMDS in THF (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

-

1-Iodohexane (1.2 equiv) is added, and the reaction is stirred at 0 °C for 6 hours.

-

The reaction is worked up as described in Step 2.

Step 4: Hydrolysis and Removal of the Chiral Auxiliary

-

The dialkylated product is dissolved in a 1:1 mixture of dioxane and water.

-

The solution is heated at reflux for 12 hours.

-

The reaction mixture is cooled, and the aqueous layer is washed with dichloromethane to remove the pseudoephedrine auxiliary.

-

The aqueous layer is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by ion-exchange chromatography.

Quantitative Data Summary (Based on analogous reactions):

| Step | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| First Alkylation | 1-Iodobutane | >95:5 | 85-95 |

| Second Alkylation | 1-Iodohexane | >95:5 | 80-90 |

| Hydrolysis | - | - | 80-95 |

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

Enantioselective Synthesis of 2-Amino-2-butylhexanoic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the enantioselective synthesis of 2-Amino-2-butylhexanoic acid, a non-proteinogenic α,α-disubstituted amino acid. The synthesis of such chiral quaternary carbon centers is a significant challenge in organic chemistry. This document details the primary synthetic strategies, with a focus on chiral auxiliary-based methods, particularly the Schöllkopf bis-lactim ether method. Detailed experimental protocols, quantitative data on yields and stereoselectivity, and workflow visualizations are provided to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

α,α-Disubstituted amino acids are of considerable interest in medicinal chemistry and peptide science. The incorporation of these constrained residues into peptides can induce specific secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles. This compound, with its two distinct alkyl chains at the α-carbon, presents a valuable scaffold for the design of novel therapeutics. The primary challenge in its synthesis lies in the stereocontrolled construction of the chiral quaternary α-carbon. This guide will focus on established methodologies for achieving high enantiopurity in the synthesis of this target molecule.

Synthetic Strategies

The enantioselective synthesis of α,α-disubstituted amino acids can be broadly categorized into two main approaches: the use of chiral auxiliaries and catalytic asymmetric methods.

-

Chiral Auxiliary-Based Methods: These methods involve the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. Prominent examples of chiral auxiliaries used for amino acid synthesis include Evans oxazolidinones and those used in the Schöllkopf bis-lactim ether method.

-

Catalytic Asymmetric Methods: These approaches utilize a substoichiometric amount of a chiral catalyst to generate the desired enantiomer. While often more atom-economical, the development of catalysts for the synthesis of α,α-dialkylated amino acids with two different alkyl groups can be challenging.

This guide will focus on the chiral auxiliary approach, specifically the Schöllkopf method, due to its reliability and high stereoselectivity for the synthesis of a wide range of α-amino acids.

The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids.[1][2] It employs a chiral bis-lactim ether derived from a cyclic dipeptide of glycine and a chiral amino acid, typically valine, which serves as the chiral auxiliary.[1] The steric bulk of the auxiliary's side chain (e.g., the isopropyl group of valine) effectively shields one face of the metallated glycine enolate, leading to highly diastereoselective alkylation.[1] For the synthesis of α,α-disubstituted amino acids like this compound, a sequential alkylation strategy is employed.

General Workflow

The synthesis of this compound via the Schöllkopf method can be dissected into the following key stages:

-

Formation of the Bis-Lactim Ether: A cyclic dipeptide of glycine and a chiral amino acid (e.g., L-valine) is prepared and subsequently converted to the corresponding bis-lactim ether.

-

First Alkylation: The bis-lactim ether is deprotonated to form a chiral enolate, which is then alkylated with the first electrophile (e.g., a butyl halide).

-

Second Alkylation: The mono-alkylated product is again deprotonated and then alkylated with the second electrophile (e.g., a hexyl halide).

-

Hydrolysis and Product Isolation: The dialkylated bis-lactim ether is hydrolyzed under acidic conditions to release the desired α,α-disubstituted amino acid ester and the chiral auxiliary, which can be recovered.

Caption: General workflow for the synthesis of this compound via the Schöllkopf method.

Experimental Protocols

The following sections provide a representative experimental protocol for the enantioselective synthesis of this compound based on the Schöllkopf bis-lactim ether method.

Preparation of (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

This protocol describes the synthesis of the chiral auxiliary.

Materials:

-

cyclo(L-Val-Gly)

-

Triethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of cyclo(L-Val-Gly) (1.0 eq) in anhydrous DCM, add triethyloxonium tetrafluoroborate (2.2 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford the bis-lactim ether.

Sequential Alkylation of the Bis-Lactim Ether

This protocol details the two sequential alkylation steps to introduce the butyl and hexyl chains.

Materials:

-

(2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Iodobutane

-

1-Iodohexane

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure: First Alkylation (Butylation):

-

Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-BuLi (1.05 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes.

-

Add 1-iodobutane (1.1 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the mono-butylated intermediate.

Second Alkylation (Hexylation):

-

Repeat the procedure above using the mono-butylated intermediate as the starting material and 1-iodohexane as the electrophile.

-

Purify the crude product by column chromatography to obtain the di-alkylated bis-lactim ether.

Hydrolysis and Isolation of this compound

This protocol describes the final cleavage of the chiral auxiliary to yield the target amino acid.

Materials:

-

Di-alkylated bis-lactim ether

-

Hydrochloric acid (e.g., 0.1 M aqueous HCl)

-

Diethyl ether

-

Ion-exchange chromatography resin

Procedure:

-

Dissolve the di-alkylated bis-lactim ether in aqueous HCl and stir at room temperature for 24-48 hours.

-

Wash the aqueous solution with diethyl ether to remove the chiral auxiliary (valine methyl ester).

-

Concentrate the aqueous layer under reduced pressure.

-

Purify the crude amino acid by ion-exchange chromatography to yield the final product, this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of α,α-disubstituted amino acids using the Schöllkopf method. The data is based on typical outcomes for sequential alkylations.

| Step | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) |

| First Alkylation | Mono-butylated bis-lactim ether | >95:5 | N/A | 80-90 |

| Second Alkylation | Butyl, hexyl-disubstituted bis-lactim ether | >95:5 | N/A | 75-85 |

| Final Product | This compound | N/A | >95% | 85-95 (hydrolysis) |

Note: Yields and stereoselectivities can vary depending on the specific reaction conditions and the nature of the electrophiles used.

Logical Relationships in Stereodetermination

The high stereoselectivity of the Schöllkopf method is a direct consequence of the steric influence of the chiral auxiliary. The following diagram illustrates the key interactions that govern the diastereoselective alkylation.

Caption: Steric hindrance from the chiral auxiliary directs the incoming electrophile.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved using chiral auxiliary-based methods. The Schöllkopf bis-lactim ether approach, in particular, offers a reliable and highly stereoselective route through a sequential alkylation strategy. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this and other structurally similar α,α-disubstituted amino acids. The ability to control the stereochemistry at the quaternary α-carbon is crucial for the development of novel peptide-based therapeutics with enhanced properties.

References

2-Amino-2-butylhexanoic acid chemical properties

An In-depth Technical Guide on 2-Amino-2-butylhexanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, general experimental methodologies, and potential biological context of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound, also known as 2-amino-2-n-butylhexanoic acid or dibutylglycine, is an alpha-disubstituted, non-proteinogenic amino acid.[1] Its structure features a central alpha-carbon bonded to both a butyl and a hexyl group, in addition to the characteristic amino and carboxylic acid moieties.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7597-66-2 | [1][2] |

| Molecular Formula | C10H21NO2 | [1][2] |

| Molecular Weight | 187.28 g/mol | [1][2] |

| Exact Mass | 187.157 Da | [1] |

| Density | 0.975 g/cm³ | [1] |

| Boiling Point | 294.8 °C at 760 mmHg | [1] |

| Flash Point | 132.1 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.8492 | [1] |

| Polar Surface Area (PSA) | 63.32 Ų | [1] |

| Storage Condition | Room Temperature / Sealed in dry, 2-8°C | [1][2] |

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, general methodologies for similar non-canonical amino acids are well-established. These can be adapted by researchers for this specific compound.

General Synthesis Approach

The synthesis of α,α-disubstituted amino acids like this compound typically involves multi-step chemical reactions. A common strategy is the Strecker synthesis or variations thereof, starting from a suitable ketone. Another approach involves the alkylation of a glycine equivalent.

Below is a conceptual workflow for a potential synthesis route.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for separation and quantification, often coupled with Mass Spectrometry (MS) for definitive identification.

General HPLC-MS Protocol for Amino Acid Analysis:

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically an aqueous solution like 0.1 N HCl or a buffered mobile phase.[3] For complex biological matrices, a protein precipitation or solid-phase extraction step may be necessary.

-

Derivatization (Optional but common): To enhance chromatographic separation and detection, amino acids are often derivatized. A common method uses ortho-phthalaldehyde (OPA) for primary amines and 9-fluorenyl-methyl chloroformate (FMOC) for secondary amines.[3] This step can be automated in modern HPLC systems.

-

Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used.[4] A gradient elution with two mobile phases is employed. For example:

-

Detection:

-

UV/Fluorescence: If derivatized, detection can be done using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) at wavelengths appropriate for the chosen derivatizing agent.[3][5]

-

Mass Spectrometry (MS): An MS or tandem MS/MS detector provides mass-to-charge ratio data, enabling confirmation of the molecular weight and fragmentation pattern, which is highly specific for structural elucidation.[4][5]

-

Biological Activity and Context

The specific biological role and signaling pathways associated with this compound are not well-documented in scientific literature based on the available search results. However, the broader class of non-proteinogenic amino acids is of significant interest in drug discovery and metabolic research.

-

Antimicrobial Potential: Structurally related fatty amino acids, such as (S)-2-aminooctanoic acid, have been used to modify antimicrobial peptides, resulting in a significant improvement in their antibacterial activity.[6][7] This suggests that this compound could be explored as a building block for creating novel peptide-based therapeutics.

-

Plant Elicitors: Other modified amino acids, like 2-amino-3-methylhexanoic acid, have been identified as natural products in fungi and act as potent plant elicitors, inducing resistance against both temperature stress and pathogen attacks.[8][9]

-

Enzyme Inhibition: Modified amino acids are often designed as enzyme inhibitors. For example, derivatives of 2-amino-6-boronohexanoic acid have been developed as highly potent inhibitors of the human arginase enzyme, with potential applications in treating myocardial ischemia-reperfusion injury.

Given these examples, this compound represents a compound of interest for screening in various biological assays, including those for antimicrobial, anticancer, and enzyme-inhibitory activities. Its unique α,α-disubstituted structure may confer increased metabolic stability or novel interaction capabilities with biological targets compared to natural amino acids.

References

- 1. m.molbase.com [m.molbase.com]

- 2. 7597-66-2|this compound|BLD Pharm [bldpharm.com]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-2-butylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physicochemical characteristics of the non-proteinogenic amino acid 2-Amino-2-butylhexanoic acid (CAS Number: 7597-66-2). Due to a scarcity of direct experimental data in peer-reviewed literature, this document combines available information with computational predictions and data from structurally analogous compounds to offer a robust profile for researchers. This guide covers molecular and physicochemical properties, outlines general experimental protocols for their determination, and presents a plausible synthetic route. The information herein is intended to serve as a foundational resource for professionals in drug development and scientific research.

Introduction

This compound is a non-standard α,α-disubstituted amino acid. Its structure, featuring two alkyl chains (a butyl and a pentyl group) attached to the α-carbon, imparts unique steric and lipophilic properties compared to naturally occurring amino acids. Such modifications are of significant interest in medicinal chemistry and drug design, as they can influence peptide conformation, metabolic stability, and biological activity. This guide aims to consolidate the available physicochemical data and provide a predictive assessment to facilitate its application in research and development.

Molecular and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 7597-66-2 | [1][2][3] |

| Molecular Formula | C₁₀H₂₁NO₂ | [2] |

| Molecular Weight | 187.28 g/mol | [2] |

| Canonical SMILES | CCCCC(CCCC)(C(=O)O)N | [2] |

| Melting Point | Estimated: 220-230 °C (decomposes) | Prediction based on similar α,α-disubstituted amino acids |

| Boiling Point | Not applicable (decomposes) | General property of amino acids |

| pKa (α-carboxyl) | Estimated: ~2.5 - 3.5 | Estimation based on typical α-amino acid values |

| pKa (α-amino) | Estimated: ~9.5 - 10.5 | Estimation based on typical α-amino acid values |

| Water Solubility | Predicted: Low to moderate | Prediction based on alkyl chain length and polar groups |

| LogP (Octanol/Water) | Predicted: ~2.0 - 3.0 | Computational prediction (e.g., XLogP3) |

Disclaimer: The melting point, pKa, and solubility values are estimations and should be confirmed experimentally.

Experimental Protocols

While specific experimental protocols for this compound are not published, standard methodologies for determining the physicochemical properties of amino acids are applicable.

Determination of Melting Point

The melting point of a solid amino acid can be determined using a capillary melting point apparatus.

Determination of pKa

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups can be determined by potentiometric titration.

Determination of Water Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Synthesis Pathway

A general and robust method for the synthesis of α,α-disubstituted amino acids like this compound is the Strecker synthesis, followed by alkylation.

Biological Context and Potential Applications

While no specific biological activities for this compound have been extensively reported, its structural features suggest several areas of potential interest for researchers:

-

Peptide and Peptidomimetic Design: Incorporation of this amino acid into peptides can introduce conformational constraints and increase resistance to enzymatic degradation. The bulky, lipophilic side chains can also enhance membrane permeability.

-

Enzyme Inhibition: The unique steric hindrance around the α-carbon may allow it to act as an inhibitor for enzymes that process natural amino acids. For example, a related compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, has been investigated as a highly potent inhibitor of human arginases.[4]

-

Drug Delivery: The lipophilic nature of the butyl and pentyl groups could be exploited in the design of prodrugs or drug delivery systems to improve pharmacokinetic properties.

Conclusion

This compound represents an intriguing building block for medicinal chemistry and chemical biology. Although a comprehensive experimental characterization is still lacking in the scientific literature, this guide provides a foundational understanding of its physicochemical properties based on available data and predictive methods. The outlined experimental protocols and synthetic strategies offer a starting point for researchers to further investigate and utilize this unique amino acid in their studies. As the exploration of non-standard amino acids continues to expand, a thorough experimental validation of the properties presented here will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Analysis of 2-Amino-2-butylhexanoic Acid Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the analytical methodologies and theoretical considerations for the crystal structure analysis of 2-Amino-2-butylhexanoic acid. While, to date, no experimentally determined crystal structure for this compound has been deposited in publicly accessible crystallographic databases, this document outlines the necessary experimental protocols for its synthesis and crystallization. Furthermore, it delves into computational methods for crystal structure prediction, which serve as a powerful alternative for structural elucidation. The guide also discusses the potential biological significance of α,α-disubstituted amino acids and the impact of their unique structural features on peptide conformation and function, drawing parallels from closely related compounds.

Introduction

This compound is a non-proteinogenic α,α-disubstituted amino acid. The presence of two alkyl substituents, a butyl and a hexyl group, on the α-carbon imparts significant steric hindrance, which is expected to restrict the conformational freedom of the molecule. This structural feature is of considerable interest in the field of peptide design and drug development, as the incorporation of such amino acids can induce specific secondary structures (e.g., helices or extended conformations) in peptides, enhance metabolic stability, and modulate biological activity.[1][2][3][4]

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, provides invaluable information about intermolecular interactions, molecular conformation, and packing efficiency. For a novel amino acid like this compound, knowledge of its crystal structure is a prerequisite for understanding its physicochemical properties and for its rational application in medicinal chemistry and materials science.

Synthesis and Crystallization: Experimental Protocols

While a specific protocol for this compound is not available, a general synthetic strategy for chiral α,α-disubstituted amino acids can be adapted.[3]

Synthesis of this compound

A common approach involves the use of a chiral auxiliary to control the stereochemistry at the α-carbon. A plausible synthetic route is outlined below.

Table 1: General Synthetic Protocol for α,α-Disubstituted Amino Acids

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Protection of a chiral auxiliary | Chiral 1,2-diol, protecting group reagent | To create a chiral template for asymmetric alkylation. |

| 2 | Acylation | Protected chiral auxiliary, acylating agent (e.g., hexanoyl chloride) | Introduction of the first alkyl chain (hexyl group). |

| 3 | α-Alkylation | Strong base (e.g., LDA), alkylating agent (e.g., butyl iodide) | Introduction of the second alkyl chain (butyl group). |

| 4 | Deprotection and Hydrolysis | Acidic or basic conditions | Removal of the chiral auxiliary and protecting groups to yield the amino acid. |

| 5 | Purification | Chromatography, Recrystallization | To obtain the pure this compound. |

Crystallization Methods

The crystallization of amino acids can be challenging, particularly for those that are prone to forming oils.[5] Several techniques can be employed to obtain single crystals suitable for X-ray diffraction.

Table 2: Crystallization Protocols for Non-Proteinogenic Amino Acids

| Method | Description | Key Parameters |

| Slow Evaporation | A solution of the amino acid in a suitable solvent is allowed to evaporate slowly at a constant temperature. | Solvent choice, temperature, concentration. |

| Vapor Diffusion | A concentrated solution of the amino acid is allowed to equilibrate with a vapor of a precipitant (a solvent in which the amino acid is less soluble). | Precipitant, concentration, temperature. |

| Cooling Crystallization | A saturated solution of the amino acid at a higher temperature is slowly cooled to induce crystallization. | Cooling rate, solvent, concentration. |

| Use of Additives | Surfactants or alcohols can be added to the crystallization medium to modify crystal habit and promote nucleation.[6] | Type and concentration of additive. |

| pH Adjustment | For amino acids, adjusting the pH of the solution to the isoelectric point can reduce solubility and induce crystallization.[5] | pH of the solution. |

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods offer a viable route to predicting the crystal structure of this compound.[7] These methods involve generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies.

Expected Structural Features and Data

Based on the analysis of other α,α-disubstituted amino acids, certain structural characteristics for this compound can be anticipated. The steric bulk of the butyl and hexyl groups will likely lead to a tetrahedral geometry around the α-carbon with specific bond lengths and angles. Intermolecular interactions in the crystal lattice are expected to be dominated by hydrogen bonding between the amino and carboxyl groups, as well as van der Waals interactions between the alkyl chains.

Table 3: Predicted Crystallographic and Molecular Geometry Data (Hypothetical)

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α, γ (°) | 90 |

| β (°) | 90-110 |

| Bond Lengths (Å) | |

| Cα-C(O) | ~1.53 |

| Cα-N | ~1.48 |

| Cα-C(butyl) | ~1.54 |

| Cα-C(hexyl) | ~1.54 |

| **Bond Angles (°) ** | |

| N-Cα-C(O) | ~111 |

| C(butyl)-Cα-C(hexyl) | ~112 |

Note: These values are hypothetical and serve as a general guide. Actual values would need to be determined experimentally or through high-level computational modeling.

Biological Context and Potential Applications

α,α-Disubstituted amino acids are key components of a class of fungal secondary metabolites known as peptaibiotics, which exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[1][8] The incorporation of these amino acids into peptides restricts their conformational flexibility, often leading to the formation of stable helical structures. This has significant implications for drug design, as it allows for the creation of peptides with enhanced enzymatic stability and specific receptor-binding properties.

The unique structural characteristics of this compound make it a promising candidate for incorporation into novel peptide-based therapeutics.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The outlined experimental protocols and computational workflows offer clear pathways for researchers to elucidate its three-dimensional structure. The insights gained from the study of related α,α-disubstituted amino acids highlight the potential of this compound as a valuable building block in the development of novel peptides and peptidomimetics with tailored structural and functional properties for therapeutic and biotechnological applications. Future experimental work is crucial to validate the theoretical predictions and fully unlock the potential of this unique amino acid.

References

- 1. Peptaibiomics: towards a myriad of bioactive peptides containing C(alpha)-dialkylamino acids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 7. Crystal packing predictions of the alpha-amino acids: methods assessment and structural observations | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

The Enigmatic Profile of 2-Amino-2-butylhexanoic Acid: A Survey of Available Data

Researchers, scientists, and drug development professionals exploring novel amino acid analogs will find a notable scarcity of public-domain research concerning the specific biological activities of 2-Amino-2-butylhexanoic acid. Despite its structural similarity to other biologically active amino acids, this particular compound remains largely uncharacterized in scientific literature, presenting a significant knowledge gap and a potential opportunity for novel discovery.

A comprehensive review of available scientific databases and publications reveals no specific studies detailing the pharmacological, enzymatic, or signaling effects of this compound. Consequently, quantitative data on its potential biological activity, such as IC50, Ki, or MIC values, are not available. Similarly, there are no published experimental protocols for assessing its activity, nor have any signaling pathways associated with it been elucidated.

This lack of information stands in contrast to related amino acid derivatives that have been the subject of scientific investigation. For instance, research has been conducted on analogs such as 2-amino-6-boronohexanoic acid, which has been identified as an arginase inhibitor[1]. Other related compounds, like 2-amino-3-methylhexanoic acid, have been investigated for their role as plant elicitors and their antimicrobial properties[2]. Furthermore, studies on 2-aminooctanoic acid and 6-aminohexanoic acid have demonstrated their utility in modifying peptides to enhance antimicrobial activity[3][4][5].

The absence of data on this compound itself means that a detailed technical guide on its core biological activity, complete with data tables and experimental protocols, cannot be constructed at this time. The scientific community has yet to publish research that would form the basis of such a document.

Potential Avenues for Future Research

Given the biological activities observed in structurally similar amino acids, several hypotheses for the potential activity of this compound could be formulated and tested. A logical starting point for investigation would be to screen the compound for activities analogous to its studied relatives.

A hypothetical workflow for a preliminary investigation into the biological activity of this compound is outlined below. This workflow represents a standard approach in early-stage drug discovery and chemical biology.

This proposed workflow begins with the synthesis and rigorous purification of the compound, followed by a broad initial screening against various biological targets. Any "hits" from this initial screen would then be subjected to more detailed studies to validate the activity and elucidate the mechanism of action.

References

- 1. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

In Vitro Stability of 2-Amino-2-butylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro stability of 2-Amino-2-butylhexanoic acid, a non-proteinogenic, α,α-disubstituted amino acid. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this document outlines the expected stability profile based on its structural characteristics. Furthermore, it details standardized experimental protocols for assessing both chemical and metabolic stability, providing a framework for researchers to generate empirical data. This guide is intended to support drug discovery and development professionals in designing and interpreting in vitro stability studies for this compound and structurally related molecules.

Introduction

This compound is a non-proteinogenic α,α-disubstituted amino acid. The presence of two substituents on the alpha-carbon atom introduces significant steric hindrance, which is expected to confer enhanced stability against enzymatic degradation compared to proteinogenic amino acids.[1][2] Non-proteinogenic amino acids are of increasing interest in peptide-based drug discovery as they can improve the stability, potency, and bioavailability of peptide therapeutics.[3] Understanding the in vitro stability of novel amino acid building blocks like this compound is a critical step in early drug development.

This guide will cover two primary aspects of in vitro stability:

-

Chemical Stability: The intrinsic stability of the molecule under various physicochemical conditions, such as pH and temperature.

-

Metabolic Stability: The susceptibility of the molecule to enzymatic degradation in biological matrices, such as plasma, liver microsomes, and hepatocytes.[4][5]

Expected Stability Profile of this compound

Based on the known properties of α,α-disubstituted amino acids, this compound is anticipated to exhibit high in vitro stability.

-

Resistance to Enzymatic Degradation: The steric bulk provided by the two alkyl chains at the α-carbon is likely to prevent the binding of enzymes that typically metabolize amino acids, such as aminotransferases and oxidases. Peptides incorporating α,α-disubstituted amino acids have demonstrated increased resistance to proteases and peptidases.[6]

-

Chemical Stability: Like other amino acids, its stability will be influenced by pH and temperature. While the core amino acid structure is generally stable, extreme pH and high temperatures can lead to degradation. For long-term storage of amino acid solutions, it is recommended to use deproteinized samples, kept deep-frozen at a neutral pH.[7]

Experimental Protocols for In Vitro Stability Assessment

To empirically determine the in vitro stability of this compound, a series of standardized assays should be performed.

Chemical Stability Assays

These assays assess the degradation of the compound in aqueous solutions under various conditions.

Protocol for pH Stability Assessment:

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Incubation: Add this compound to each buffer at a final concentration of 1-10 µM. Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Analysis: Quench any potential reactions by adding an organic solvent like acetonitrile. Analyze the concentration of the remaining parent compound using a validated analytical method, such as LC-MS/MS.[8][9]

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol for Temperature Stability Assessment:

-

Solution Preparation: Prepare a solution of this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Aliquot the solution and incubate at different temperatures (e.g., 4°C, room temperature, 37°C, and an elevated temperature like 55°C).

-

Time Points and Analysis: Follow the same procedure for sampling and analysis as described in the pH stability protocol.

Metabolic Stability Assays

These assays evaluate the susceptibility of the compound to metabolism by drug-metabolizing enzymes.

Protocol for Plasma Stability Assay:

-

Plasma Preparation: Obtain plasma from the desired species (e.g., human, rat, mouse) and thaw at 37°C.

-

Incubation: Add this compound to the plasma at a final concentration of 1-10 µM and incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to pellet the proteins.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Determine the half-life (t½) of the compound in plasma.

Protocol for Liver Microsomal Stability Assay:

-

System Preparation: Prepare an incubation mixture containing liver microsomes (from human, rat, or other species) and a buffer (e.g., potassium phosphate buffer, pH 7.4).[10][11]

-

Pre-incubation: Pre-incubate the microsomes and this compound at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding a cofactor, typically NADPH.[12]

-

Time Points and Quenching: Take samples at specified times (e.g., 0, 5, 15, 30, 45, 60 minutes) and quench the reaction with a cold organic solvent.[12]

-

Sample Processing and Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance. Positive controls with known rapid and low clearance (e.g., verapamil and diazepam, respectively) should be included.[12]

Protocol for Hepatocyte Stability Assay:

-

Hepatocyte Suspension: Use fresh or cryopreserved hepatocytes suspended in a suitable incubation medium.

-

Incubation: Add this compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or on an orbital shaker.

-

Time Points and Sampling: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Reaction Termination and Analysis: Terminate the reaction with a cold organic solvent, process the samples, and analyze by LC-MS/MS.

-

Data Analysis: Calculate the half-life and intrinsic clearance. Hepatocyte assays provide a more comprehensive assessment of metabolism, including both Phase I and Phase II metabolic pathways.[11][12]

Data Presentation

The quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison.

Table 1: Illustrative Chemical Stability Data for an α,α-Disubstituted Amino Acid

| Condition | Time (hours) | % Remaining (Mean ± SD) |

| pH 1.2 at 37°C | 0 | 100 ± 2.1 |

| 24 | 98.5 ± 3.0 | |

| pH 7.4 at 37°C | 0 | 100 ± 1.8 |

| 24 | 99.1 ± 2.5 | |

| pH 9.0 at 37°C | 0 | 100 ± 2.3 |

| 24 | 97.9 ± 3.1 | |

| pH 7.4 at 55°C | 0 | 100 ± 1.9 |

| 24 | 92.4 ± 4.5 |

Table 2: Illustrative Metabolic Stability Data for an α,α-Disubstituted Amino Acid

| Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein or 10^6 cells) |

| Plasma | Human | > 240 | N/A |

| Rat | > 240 | N/A | |

| Liver Microsomes | Human | > 120 | < 5 |

| Rat | > 120 | < 5 | |

| Hepatocytes | Human | > 240 | < 3 |

| Rat | > 240 | < 3 |

Note: The data presented in these tables are hypothetical and serve as an example of how to present the results for an α,α-disubstituted amino acid with expected high stability.

Visualizations of Experimental Workflows and Potential Pathways

Visual diagrams can aid in understanding the experimental processes and potential metabolic fates.

References

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Stability Assays [merckmillipore.com]

2-Amino-2-butylhexanoic Acid: A Technical Overview of a Non-Proteinogenic Amino Acid

Introduction

2-Amino-2-butylhexanoic acid is a non-proteinogenic α,α-disubstituted amino acid. Unlike the 20 common proteinogenic amino acids, it is not genetically coded for incorporation into proteins. Its structure, featuring two alkyl substituents on the α-carbon, imparts unique conformational constraints and potential for novel biological activities. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential synthetic routes, and the biological context of related α,α-disubstituted amino acids.

Chemical Identity and Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 7597-66-2 | [1][2] |

| Molecular Formula | C10H21NO2 | [1] |

| Molecular Weight | 187.28 g/mol | [1] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CCCCC(C(=O)O)(CCCC)N | - |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of α,α-disubstituted amino acids are well-established. These methods can be adapted for the preparation of the target molecule. The primary starting material would likely be 5-decanone (also known as dipentyl ketone).

Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. For an α,α-disubstituted amino acid like this compound, a ketone (5-decanone) is used instead of an aldehyde.[2] The general workflow is depicted below.

References

The Discovery and Isolation of 2-Amino-2-butylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-butylhexanoic acid, also known as α,α-dibutylglycine, is a non-proteinogenic α,α-disubstituted amino acid. This class of amino acids is of significant interest in medicinal chemistry and drug development due to their ability to induce specific secondary structures in peptides, enhancing their biological activity and stability. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing synthetic methodologies, purification protocols, and characterization techniques. While specific research on this particular molecule is limited in publicly available literature, this guide consolidates established principles and analogous examples to provide a robust framework for its synthesis and study.

Introduction to α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are characterized by the presence of two substituents at the α-carbon, in contrast to the single substituent found in proteinogenic amino acids. This structural feature imparts unique conformational constraints on peptides into which they are incorporated. The steric hindrance around the α-carbon restricts the rotation of the peptide backbone, favoring specific secondary structures such as β-turns and helices. This can lead to peptides with enhanced proteolytic stability, increased receptor affinity, and improved bioavailability, making them attractive building blocks for therapeutic peptides and peptidomimetics.

Synthesis of this compound

The synthesis of this compound, as an α,α-disubstituted amino acid, can be approached through several established synthetic routes. Below are detailed protocols for plausible synthetic methods, adapted from general procedures for analogous compounds.

Method 1: Alkylation of a Glycine Equivalent

A common and versatile method for the synthesis of α,α-disubstituted amino acids is the sequential alkylation of a protected glycine derivative. A Schiff base of a glycine ester, for example, can be deprotonated to form a nucleophilic enolate, which is then reacted with an alkyl halide. A second deprotonation and alkylation with a different or identical alkyl halide yields the desired α,α-disubstituted product.

Experimental Protocol: Synthesis via Alkylation of a Glycine Schiff Base

-

Formation of the Schiff Base: To a solution of glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) and benzophenone imine (1.1 equivalents). Stir the mixture at room temperature for 16 hours. After the reaction is complete, as monitored by TLC, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the glycine benzophenone Schiff base ethyl ester.

-

First Alkylation: Dissolve the Schiff base (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), dropwise and stir for 30 minutes. Add 1-bromobutane (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the mono-alkylated product.

-

Second Alkylation: Repeat the procedure from step 2, using the mono-butylated product as the starting material and another equivalent of 1-bromobutane.

-

Hydrolysis and Deprotection: Treat the resulting di-butylated Schiff base with 1 M hydrochloric acid and stir at room temperature for 4 hours to hydrolyze the imine. Extract the aqueous layer with ether to remove the benzophenone. The aqueous layer, containing the diethyl ester of the amino acid, is then heated at reflux with 6 M hydrochloric acid for 12 hours to hydrolyze the ester and remove the protecting groups.

-

Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield this compound.

Method 2: Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. For an α,α-disubstituted amino acid, a ketone is used as the starting material.

Experimental Protocol: Strecker Synthesis

-

Cyanohydrin Formation: To a solution of 5-nonanone (1 equivalent) in a suitable solvent, add sodium cyanide (1.1 equivalents) followed by the dropwise addition of a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia. Stir the reaction at room temperature for 24 hours.

-

Nitrile Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 24 hours to hydrolyze the aminonitrile to the corresponding amino acid.

-

Isolation: Cool the reaction mixture and neutralize to the isoelectric point to precipitate the this compound. Collect the product by filtration, wash, and dry.

Purification and Characterization

Purification of the crude amino acid is typically achieved by recrystallization from a suitable solvent system, such as water/ethanol. The purity and identity of the final product are confirmed by various analytical techniques.

| Parameter | Typical Expected Value |

| Yield | 40-60% (Alkylation method), 30-50% (Strecker synthesis) |

| Melting Point | >200°C (decomposes) |

| ¹H NMR (D₂O) | Peaks corresponding to two butyl chains and the α-proton. |

| ¹³C NMR (D₂O) | Resonances for the carboxyl carbon, α-carbon, and butyl carbons. |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight (188.29 g/mol ). |

| Purity (HPLC) | >98% |

Potential Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, its structural class suggests several potential applications in drug discovery and development.

-

Peptide Mimetics: Incorporation into peptides can enforce specific conformations, leading to enhanced biological activity and stability.

-

Enzyme Inhibitors: The bulky side chains can act as potent inhibitors of enzymes by occupying and blocking active sites.

-

Pharmacological Scaffolds: The unique three-dimensional structure can serve as a scaffold for the development of novel therapeutic agents.

Visualizations

Caption: General workflow for the synthesis and isolation of this compound.

Caption: Logical relationship of this compound's properties and applications.

Conclusion

This compound represents an intriguing, yet understudied, member of the α,α-disubstituted amino acid family. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for its preparation and characterization. Further research into its incorporation into peptides and its biological evaluation is warranted to fully explore its potential in the development of novel therapeutics. The principles and protocols presented herein are intended to facilitate such future investigations by providing a comprehensive starting point for researchers in the field.

Methodological & Application

Incorporation of 2-Amino-2-butylhexanoic Acid into Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in modern drug discovery and development. These unnatural amino acids can confer unique structural and functional properties, leading to peptides with enhanced therapeutic potential. 2-Amino-2-butylhexanoic acid is an α,α-disubstituted amino acid that, when incorporated into a peptide backbone, can significantly influence its conformation, stability, and biological activity. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).

Properties of Peptides Containing α,α-Disubstituted Amino Acids

The introduction of α,α-disubstituted amino acids like this compound can impart several beneficial properties to peptides:

-

Conformational Rigidity: The presence of two substituents on the α-carbon restricts the psi (ψ) and phi (φ) dihedral angles of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.[1][2] This pre-organization can lead to higher receptor binding affinity and specificity.

-

Increased Proteolytic Stability: The steric hindrance provided by the α,α-disubstitution makes the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[3][4]

-

Enhanced Hydrophobicity: The butyl and hexyl side chains of this compound contribute to the overall hydrophobicity of the peptide, which can influence its interaction with biological membranes and hydrophobic receptor pockets.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes typical coupling efficiencies for sterically hindered amino acids, which can be used as a general guideline.

| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Typical Coupling Efficiency (%) | Reference |

| HBTU/HOBt/DIEA | 2 | 2-4 | 95-98 | [5] |

| HATU/HOAt/DIEA | 2 | 1-3 | >99 | [6][7] |

| COMU/DIEA | 1-2 | 1-2 | >99 | [8] |

| DIC/Oxyma | 5 | 2-4 | 96-99 | [8] |

Note: Coupling efficiency is highly sequence-dependent and should be monitored for each specific peptide.

Experimental Protocols

Synthesis of Nα-Fmoc-2-Amino-2-butylhexanoic acid

Materials:

-

This compound

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.

-

Extract the precipitated product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-protected amino acid.

-

Purify the product by flash chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Nα-Fmoc-protected amino acids (including Nα-Fmoc-2-Amino-2-butylhexanoic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU, or COMU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Activator (e.g., HOAt or HOBt, if required by the coupling reagent)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Equipment:

-

Peptide synthesis vessel

-

Shaker

-

HPLC system for purification and analysis

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve Nα-Fmoc-2-Amino-2-butylhexanoic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an activator (e.g., HOAt, 3 equivalents) in DMF.

-

Add the base (e.g., DIEA, 6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours. Due to the steric hindrance of the α,α-disubstituted amino acid, a longer coupling time or a double coupling may be necessary.[6][10]

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, drain the solution and repeat the coupling step with freshly activated Nα-Fmoc-2-Amino-2-butylhexanoic acid.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Visualization of Workflows

Synthesis of Fmoc-2-Amino-2-butylhexanoic acid Workflow

Caption: Workflow for the synthesis of Nα-Fmoc-2-Amino-2-butylhexanoic acid.

SPPS Workflow for Peptide Synthesis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Logical Relationships

The incorporation of this compound can influence signaling pathways by modulating the peptide's interaction with its target receptor. The induced conformational rigidity can lead to a more favorable binding pose, potentially increasing agonistic or antagonistic activity.

References

- 1. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 [jstage.jst.go.jp]

- 4. Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. bachem.com [bachem.com]

- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 2-Amino-2-butylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. 2-Amino-2-butylhexanoic acid, a sterically hindered α,α-disubstituted amino acid, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). Its bulky side chains at the α-carbon can significantly impede coupling reactions, necessitating optimized protocols and specialized reagents to achieve high-purity peptides.

These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide chains using Fmoc-based solid-phase synthesis. The protocols detailed below are designed to address the challenges associated with sterically hindered amino acids, ensuring efficient and reliable synthesis.

Challenges in SPPS with this compound

The primary challenge in utilizing this compound in SPPS is the steric hindrance around the α-carbon, which can lead to:

-

Slow and Inefficient Coupling Reactions: The bulky butyl and hexyl groups can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.

-

Increased Risk of Deletion Sequences: Incomplete coupling can result in a portion of the peptide chains lacking the intended amino acid, leading to impurities that are difficult to separate.

-

Aggregation: The presence of hydrophobic and bulky residues can promote inter- and intra-chain aggregation on the solid support, further hindering reaction kinetics.

To overcome these challenges, careful selection of coupling reagents, optimized reaction conditions, and vigilant monitoring of reaction completion are paramount.

Experimental Protocols

Synthesis of Fmoc-2-Amino-2-butylhexanoic acid-OH

Prior to its use in SPPS, this compound must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group at its α-amino group.

Materials:

-

This compound

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a 10% solution of sodium carbonate in water.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.

-

Add the Fmoc reagent solution dropwise to the amino acid solution while stirring vigorously and maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-2-Amino-2-butylhexanoic acid-OH.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin, utilizing Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin (100-200 mesh)

-

Fmoc-protected amino acids (including Fmoc-2-Amino-2-butylhexanoic acid-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative high-efficiency reagent (e.g., HCTU, COMU).

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

-

Triisopropylsilane (TIS)

-

Diethyl ether, cold

SPPS Workflow:

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

-

For the coupling of Fmoc-2-Amino-2-butylhexanoic acid-OH, a double coupling strategy is recommended.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours. For sterically hindered residues, extend the coupling time to 4-6 hours or overnight.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (2 times). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (Reagent K) for 2-4 hours at room temperature. Use approximately 10 mL of cocktail per gram of resin.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

-

Drying and Purification:

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Data Presentation

The following tables present representative data for the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X = this compound) to illustrate the impact of different coupling reagents and extended coupling times.

Table 1: Comparison of Coupling Reagents for the Incorporation of this compound

| Coupling Reagent | Coupling Time (hours) | Crude Peptide Purity (%) | Overall Yield (%) |

| HBTU | 4 | 45 | 35 |

| HCTU | 4 | 65 | 50 |

| HATU | 4 | 78 | 62 |

| COMU | 4 | 75 | 58 |

Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Effect of Extended Coupling Time using HATU

| Coupling Time (hours) | Crude Peptide Purity (%) | Overall Yield (%) |

| 2 | 60 | 48 |

| 4 | 78 | 62 |

| 8 (Double Coupling) | 85 | 70 |

| 12 (Double Coupling) | 86 | 71 |

Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.

Visualization of Key Structures and Pathways

Caption: Incorporation of an activated amino acid into a growing peptide chain.

Conclusion

The successful solid-phase synthesis of peptides containing the sterically hindered amino acid this compound is achievable with optimized protocols. The use of potent coupling reagents such as HATU, in conjunction with extended coupling times or double coupling strategies, is crucial for overcoming the steric hindrance and achieving high coupling efficiencies. The detailed protocols and application notes provided herein serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel peptides with enhanced therapeutic potential. Careful monitoring and optimization of the synthesis parameters will ensure the production of high-quality peptides for a wide range of applications in drug development and biomedical research.

Application Notes and Protocols: 2-Amino-2-butylhexanoic Acid in Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Amino-2-butylhexanoic acid and its derivatives in drug design and discovery, with a focus on its prospective role as a scaffold for the development of novel therapeutic agents. While direct biological data for this compound is limited in publicly available literature, its structural features and the known applications of its precursors suggest promising avenues for research, particularly in the modulation of bile acid signaling pathways.

Introduction to this compound